ESI-05

EPAC2 Selectivity cAMP Signaling Isoform Profiling

ESI-05 is the definitive EPAC2-selective antagonist for unambiguous cAMP pathway dissection. Unlike pan-EPAC inhibitors (e.g., HJC0726) that confound EPAC1 vs. EPAC2 roles, ESI-05 binds exclusively to an EPAC2-specific allosteric site at the cAMP-binding domain interface, achieving nanomolar potency (IC50 ~0.4 μM) with zero cross-reactivity against EPAC1 or PKA at up to 25 μM. It also eliminates the protein-denaturation artifact risk associated with ESI-09. Validated for GSIS, synaptic plasticity, in vivo behavioral pharmacology, and target-engagement benchmarking. When isoform specificity is non-negotiable, ESI-05 is the only tool compound that delivers a clean, attributable EPAC2 readout.

Molecular Formula C16H18O2S
Molecular Weight 274.4 g/mol
CAS No. 5184-64-5
Cat. No. B1671251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameESI-05
CAS5184-64-5
SynonymsESI-05;  ESI 05;  ESI05;  NSC116966;  NSC-116966;  NSC 116966; 
Molecular FormulaC16H18O2S
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
InChIInChI=1S/C16H18O2S/c1-11-5-7-15(8-6-11)19(17,18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3
InChIKeyCGPHOZWFSFNOEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ESI-05 (CAS 5184-64-5): An Isoform-Specific EPAC2 Antagonist for Precision cAMP Pathway Research


ESI-05 (NSC 116966, 1,3,5-Trimethyl-2-[(4-methylphenyl)sulfonyl]-benzene) is a small-molecule antagonist of the Exchange Protein directly Activated by cAMP 2 (EPAC2). Unlike pan-EPAC inhibitors or general cAMP modulators, ESI-05 achieves its inhibitory effect (IC50 = 0.4-0.43 μM) by competing with cAMP [1][2]. Crucially, it binds to an EPAC2-specific allosteric site at the interface of its two cAMP-binding domains, a structural feature that underpins its exclusive selectivity over the EPAC1 isoform [3].

Why Pan-EPAC or Non-Selective Inhibitors Cannot Substitute for ESI-05


Selecting a generic 'EPAC inhibitor' for research requiring precise dissection of the cAMP signaling pathway introduces a high risk of confounding results. The EPAC1 isoform is ubiquitously expressed, whereas EPAC2 expression is tissue-restricted (e.g., brain, pancreas) [1]. Using a pan-inhibitor, such as HJC0726 (which inhibits both EPAC1 and EPAC2 with IC50 values of 1.0 μM and 2.4 μM respectively [2]), would simultaneously suppress both pathways, preventing the attribution of a specific functional role to EPAC2. Furthermore, ESI-05 provides a critical advantage over ESI-09, a compound initially reported as an EPAC inhibitor but later found to act via general protein denaturation rather than selective EPAC antagonism, thereby representing a significant artifact risk [3]. The quantitative evidence below demonstrates why ESI-05 is the necessary tool for isoform-specific studies, ensuring that any observed biological effect can be directly and unequivocally linked to EPAC2 inhibition.

Comparative Quantitative Evidence: Differentiating ESI-05 from Closest Analogs


Isoform Selectivity: ESI-05 vs. EPAC1 and PKA

ESI-05 demonstrates absolute selectivity for the EPAC2 isoform, showing no measurable inhibition of EPAC1 or Protein Kinase A (PKA) at a concentration of 25 μM [1][2]. This is in stark contrast to non-selective probes like HJC0726, which inhibits both EPAC1 (IC50 = 2.4 μM) and EPAC2 (IC50 = 1.0 μM), and pan-activators like 8-pCPT-2'-O-Me-cAMP [3]. The selectivity is a direct consequence of ESI-05's binding to an allosteric site at the interface of the two cAMP-binding domains, a structural feature unique to EPAC2 [1].

EPAC2 Selectivity cAMP Signaling Isoform Profiling

Cellular Functional Selectivity: EPAC2-Mediated Rap1 Activation

In a cellular context using HEK293 cells transfected with either EPAC2 or EPAC1, ESI-05 specifically and dose-dependently reduced Rap1 activation (a downstream marker of EPAC signaling) only in cells expressing EPAC2, while having no effect in EPAC1-expressing cells at concentrations up to 25 μM [1]. This functional selectivity is not observed with pan-EPAC activators like 007-AM or non-selective probes .

Rap1 GTPase Cellular Assay Functional Selectivity

Comparison with a Structurally Similar EPAC2-Selective Analog (HJC0350)

Within the diarylsulfone chemical class, the analog HJC0350 (also known as 20i) exhibits a slightly higher binding potency (IC50 = 0.3 μM) than ESI-05 (IC50 = 0.4 μM) against EPAC2 in a competitive binding assay using 8-NBD-cAMP [1]. However, ESI-05 has been more extensively characterized across multiple experimental systems, including in vivo models [2]. The choice between these two depends on the experimental priority: maximum in vitro potency vs. a tool compound with a broader range of established applications in the literature.

Structure-Activity Relationship EPAC2 Antagonists Scaffold Comparison

Mechanistic Distinction: Allosteric Site vs. ATP-Competitive Binders

ESI-05 inhibits EPAC2 by binding to an allosteric site at the interface of its two cAMP-binding domains, as revealed by deuterium exchange mass spectrometry, thereby locking the protein in an autoinhibited conformation [1]. This mechanism is fundamentally different from simple ATP-competitive kinase inhibitors or from EPAC1 activators like 8-pCPT-2'-O-Me-cAMP which directly bind the cAMP pocket [2]. This allosteric, isoform-specific mechanism explains the compound's high selectivity profile and offers a unique mode of action not found in other EPAC-targeting tools.

Allosteric Inhibitor Mechanism of Action cAMP Competition

Validated Research Applications for ESI-05 Based on Quantitative Evidence


Dissecting EPAC2-Specific Roles in Pancreatic Beta-Cell Insulin Secretion

ESI-05's exclusive selectivity for EPAC2 over EPAC1 and PKA [1][2] makes it an indispensable tool for studying glucose-stimulated insulin secretion (GSIS). Given that EPAC2 is a key regulator in pancreatic beta-cells and EPAC1 is not, ESI-05 allows researchers to specifically block the EPAC2-mediated amplification pathway of insulin secretion, as demonstrated by its ability to inhibit cAMP-mediated EPAC2 GEF activity (IC50 = 0.4 μM) and subsequent Rap1 activation [1]. This provides a clean, isoform-specific readout unconfounded by EPAC1 or PKA modulation, which is crucial for diabetes research.

Investigating EPAC2 in Neurological Disorders and Synaptic Plasticity

For neuroscience applications, ESI-05 is validated for studying EPAC2-dependent synaptic plasticity and behavior. Its established use in vivo, such as intra-NAc (nucleus accumbens) administration to study cocaine craving incubation [1], demonstrates its utility in behavioral pharmacology. The compound's selective binding to the EPAC2-specific allosteric site [2] ensures that observed effects on processes like AMPA receptor trafficking can be attributed directly to EPAC2 inhibition, providing a more precise tool than non-selective cAMP modulators for mapping neural circuitry.

Dual-Selectivity Control in Complex Signaling Pathway Deconvolution

In studies where PKA and EPAC crosstalk is being examined, ESI-05 provides a critical control. Its inability to inhibit PKA at up to 25 μM [1][2] is a defining feature that allows it to be paired with PKA-specific inhibitors (e.g., H-89 or PKI). This combinatorial approach enables researchers to precisely assign functional outcomes to either the PKA or EPAC2 arm of the cAMP signaling cascade, a level of precision not achievable with pan-EPAC or non-selective cAMP analogs. This application leverages the core differentiation of ESI-05 against PKA.

Reference Standard for EPAC2 Target Validation in Drug Discovery

For pharmaceutical research, ESI-05 serves as a well-characterized reference standard for EPAC2 target engagement studies. Its known potency (IC50 ~0.4 μM), selectivity profile, and unique allosteric binding mechanism [1][2] make it a valuable comparator for screening new chemical entities designed to target EPAC2. Using ESI-05 as a positive control in cellular assays, such as the Rap1-GTP pull-down assay in HEK293-EPAC2 cells, provides a benchmark for evaluating the efficacy and selectivity of novel compounds, ensuring that new hits are benchmarked against a gold-standard tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ESI-05

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.